Picolinoyl chloride hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254051. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

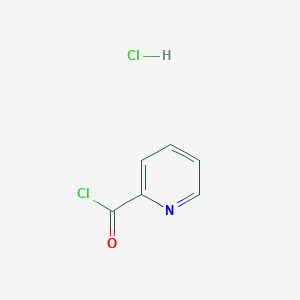

IUPAC Name |

pyridine-2-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO.ClH/c7-6(9)5-3-1-2-4-8-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPHVHVAGBKHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192955 | |

| Record name | 2-Pyridinecarbonyl chloride, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39901-94-5 | |

| Record name | 2-Pyridinecarbonyl chloride, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039901945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39901-94-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarbonyl chloride, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Picolinoyl Chloride Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDINECARBONYL CHLORIDE, HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ79PL9X87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Picolinoyl Chloride Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of picolinoyl chloride hydrochloride for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a reactive acyl chloride derivative of picolinic acid. It serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | pyridine-2-carbonyl chloride;hydrochloride | [2] |

| Synonyms | 2-Pyridinecarbonyl chloride hydrochloride, Picolinic acid chloride hydrochloride | [2][3] |

| CAS Number | 39901-94-5 | [3][4] |

| Molecular Formula | C₆H₅Cl₂NO | [2] |

| Molecular Weight | 178.01 g/mol | [2] |

| Appearance | White to off-white or beige solid, crystalline powder | [3][4][5] |

| Melting Point | 60-65 °C to 119-125 °C (Note: Significant variation reported) | [5] |

| Solubility | Soluble in polar organic solvents; insoluble in water. Reacts with water. | [3][5] |

| InChI | InChI=1S/C6H4ClNO.ClH/c7-6(9)5-3-1-2-4-8-5;/h1-4H;1H | [3] |

| SMILES | C1=CC=NC(=C1)C(=O)Cl.Cl | [3] |

Synthesis and Purification

The most common method for the synthesis of this compound is the reaction of picolinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), followed by the formation of the hydrochloride salt.[6]

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of this compound from picolinic acid.

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Dimethylformamide (DMF, catalytic amount)

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas or solution in an anhydrous solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend picolinic acid in anhydrous toluene.

-

Add a catalytic amount of dimethylformamide to the suspension.

-

Slowly add an excess of thionyl chloride to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).[7]

-

Allow the mixture to cool to room temperature and then evaporate the solvent and excess thionyl chloride under reduced pressure.

-

The crude picolinoyl chloride is then dissolved in a minimal amount of anhydrous diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether, until precipitation of the hydrochloride salt is complete.

-

Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound.

Experimental Protocol: Purification

Recrystallization is a common method for the purification of solid organic compounds.[8]

Materials:

-

Crude this compound

-

Anhydrous polar organic solvent (e.g., acetonitrile, ethyl acetate)

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot, anhydrous solvent.

-

If insoluble impurities are present, hot filter the solution.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold, anhydrous solvent.

-

Dry the crystals under vacuum.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for its reactivity as an acylating agent.[6]

Acylation Reactions

It readily reacts with nucleophiles, such as amines and alcohols, to form the corresponding amides and esters. This reactivity is central to its use in the synthesis of pharmaceuticals and other complex organic molecules.[6]

Hydrolysis

In the presence of water, this compound hydrolyzes to form picolinic acid.[6] This reaction underscores the need for anhydrous conditions when handling this compound.

Applications

-

Pharmaceutical Synthesis: It is a building block for various pharmaceuticals, including antiviral and antimicrobial agents.[1]

-

Agrochemical Synthesis: Used in the preparation of pesticides and herbicides.[1]

-

Proteomics: Employed as a reagent for labeling proteins to study their interactions.[6]

-

Prodrug Development: The picolinoyl moiety can be incorporated into prodrugs to control their activation and improve therapeutic selectivity.[6]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the pyridine ring. Due to the electron-withdrawing nature of the carbonyl chloride group and the protonation of the nitrogen atom, these signals will be shifted downfield compared to pyridine itself. The proton alpha to the nitrogen (at the 6-position) is expected to be the most downfield, followed by the other ring protons.

-

¹³C NMR: The carbon NMR spectrum should display six signals. The carbonyl carbon will appear significantly downfield (typically in the 160-180 ppm range for acyl chlorides).[9] The five carbons of the pyridine ring will also be observed, with their chemical shifts influenced by the substituents and the positive charge on the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

-

A strong absorption band around 1750-1800 cm⁻¹ corresponding to the C=O stretching vibration of the acyl chloride.

-

Multiple bands in the 1400-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring.

-

Bands corresponding to C-H stretching and bending vibrations.

Mass Spectrometry (MS)

-

Molecular Ion: In a mass spectrum, the molecular ion peak would be expected at an m/z corresponding to the picolinoyl chloride cation (C₆H₄ClNO⁺).

-

Fragmentation: The primary fragmentation pathway would likely involve the loss of a chlorine radical followed by the loss of carbon monoxide to give a pyridyl cation. Further fragmentation of the pyridine ring would also be observed.

Safety Information

This compound is a corrosive and irritant compound.[1] It is harmful if swallowed and causes severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with important applications in drug discovery and development. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its safe and effective use in the laboratory. While detailed experimental spectroscopic data is not widely available, its structural characteristics allow for the prediction of its spectral properties.

References

- 1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 2. This compound | C6H5Cl2NO | CID 135033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 39901-94-5: this compound [cymitquimica.com]

- 4. This compound | 39901-94-5 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Buy this compound | 39901-94-5 [smolecule.com]

- 7. prepchem.com [prepchem.com]

- 8. mt.com [mt.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Synthesis of Picolinoyl Chloride Hydrochloride from Picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of picolinoyl chloride hydrochloride from picolinic acid, a critical process in the development of pharmaceuticals and other fine chemicals. This document details the underlying chemistry, experimental procedures, and safety considerations associated with this transformation.

Introduction

This compound is a reactive acyl chloride derivative of picolinic acid. Its importance lies in its utility as a versatile building block in organic synthesis, enabling the introduction of the picolinoyl moiety into a wide range of molecules. This functional group is a key component in numerous pharmaceutical agents and agrochemicals. The conversion of picolinic acid to its acyl chloride hydrochloride is a fundamental step that activates the carboxylic acid for subsequent nucleophilic acyl substitution reactions. The most common and effective method for this transformation involves the use of thionyl chloride (SOCl₂).

Chemical Properties and Reaction Mechanism

The synthesis of this compound from picolinic acid using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Reactant and Product Properties:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Picolinic Acid | C₆H₅NO₂ | 123.11 | 136-138 | White solid |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | Colorless to yellow fuming liquid |

| This compound | C₆H₅Cl₂NO | 178.01 | ~60-65 | White to off-white crystalline powder |

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the carboxylic acid oxygen on the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the formation of a protonated chlorosulfite intermediate. The released chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate leads to the formation of picolinoyl chloride, sulfur dioxide, and hydrogen chloride. The in situ generated hydrogen chloride then protonates the nitrogen atom of the pyridine ring, forming the stable this compound salt. The presence of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a more reactive Vilsmeier reagent intermediate.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols derived from scientific literature and patents.

Protocol 1: Synthesis in Toluene with Catalytic DMF

This procedure utilizes toluene as a solvent and a catalytic amount of DMF to facilitate the reaction.

-

Materials:

-

Picolinic acid (10.0 g, 81.2 mmol)

-

Toluene (150 mL)

-

Thionyl chloride (17.7 mL, 243.6 mmol, 3.0 eq)

-

N,N-Dimethylformamide (DMF) (3 drops)

-

-

Procedure:

-

Suspend picolinic acid in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add thionyl chloride and DMF to the suspension.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After cooling, evaporate the solvent and excess thionyl chloride under reduced pressure.

-

The residue, crude picolinoyl chloride, can be used directly or purified further. To obtain the hydrochloride salt, the crude product is treated with a source of HCl, such as a solution of HCl in an anhydrous solvent.

-

Protocol 2: Synthesis in Chlorobenzene with Thionyl Bromide Co-catalyst

This method employs a higher boiling solvent and a co-catalyst to drive the reaction.

-

Materials:

-

Picolinic acid (60 kg, 487 mol)

-

Chlorobenzene (85 kg)

-

Thionyl chloride (200 kg, 1681 mol, 3.45 eq)

-

Thionyl bromide (5.1 kg, 25 mol, 0.05 eq)

-

-

Procedure:

-

Suspend picolinic acid in chlorobenzene in a suitable reactor.

-

Add thionyl bromide.

-

Heat the mixture to 72°C.

-

Add thionyl chloride at a rate that allows for controlled gas evolution.

-

Heat the reaction mixture to 90°C and stir for 13 hours.

-

After cooling to 20°C, distill off excess thionyl chloride and the majority of the chlorobenzene under reduced pressure to obtain the crude product.

-

Protocol 3: Neat Thionyl Chloride with Catalytic DMF

This protocol uses an excess of thionyl chloride as both the reagent and the solvent.

-

Materials:

-

Isonicotinic acid (a similar substrate, 24.6 g, 0.2 mol)

-

Thionyl chloride (60 mL)

-

N,N-Dimethylformamide (DMF) (1 mL)

-

-

Procedure:

-

To a stirred mixture of the carboxylic acid and DMF, carefully add thionyl chloride.

-

A vigorous evolution of gas will occur. The reaction is exothermic and the temperature may rise to around 40°C.

-

Stir for 30 minutes until all the solid has dissolved.

-

Remove the excess thionyl chloride under reduced pressure.

-

Add anhydrous diethyl ether (200 mL) to the residue to precipitate the hydrochloride salt.

-

Filter the product, wash with diethyl ether, and dry under vacuum. This method reportedly yields 98% of isonicotinoylchloride hydrochloride.

-

Comparison of Synthesis Protocols

The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes the key parameters from the described protocols.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 (with Isonicotinic Acid) |

| Solvent | Toluene | Chlorobenzene | Neat Thionyl Chloride |

| Catalyst | DMF | Thionyl Bromide | DMF |

| Temperature | Reflux | 72°C then 90°C | Room Temperature to 40°C |

| Reaction Time | 2 hours | 13 hours | 30 minutes |

| Picolinic Acid (eq) | 1.0 | 1.0 | 1.0 |

| Thionyl Chloride (eq) | 3.0 | 3.45 | Excess |

| Reported Yield | Not specified | Not specified | 98% (for Isonicotinoyl chloride HCl) |

Purification

The crude this compound can be purified by precipitation and washing, or by recrystallization.

-

Precipitation and Washing: As described in Protocol 3, the addition of a non-polar solvent like anhydrous diethyl ether to the crude product can induce precipitation of the hydrochloride salt. The resulting solid can then be collected by filtration and washed with the same cold solvent to remove soluble impurities.

-

Recrystallization: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Given that this compound is a salt, polar aprotic solvents or mixtures might be effective. The general procedure for recrystallization is as follows:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

-

Safety Precautions

Working with the reagents and products involved in this synthesis requires strict adherence to safety protocols.

-

Picolinic Acid: While generally not considered highly hazardous, it is an organic acid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance. It reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.

-

Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.

-

Spills: In case of a spill, neutralize with sodium bicarbonate or another suitable absorbent material. Do not use water.

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air and seek immediate medical attention.

-

-

This compound: This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.

-

Handling: Use the same level of PPE as for thionyl chloride. Avoid creating dust.

-

First Aid: In case of contact, follow the same procedures as for thionyl chloride.

-

Visualizing the Workflow and Reaction

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Diagram of the Chemical Reaction:

Caption: Overall chemical reaction for the synthesis.

An In-depth Technical Guide to the Mechanism of Picolinoyl Chloride Hydrochloride Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinoyl chloride hydrochloride is a versatile reagent in organic synthesis, primarily utilized as an efficient acylating agent for a wide range of nucleophiles, including amines, alcohols, and phenols. Its application is particularly significant in the pharmaceutical and agrochemical industries for the synthesis of complex molecules such as picolinamide derivatives, which are known for their biological activities. This guide provides a comprehensive overview of the mechanism of acylation using this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Picolinoyl chloride, in its hydrochloride form, presents unique reactivity due to the presence of the pyridine nitrogen and the acyl chloride functionality. The protonated pyridine ring influences the electrophilicity of the carbonyl carbon, and its role in the reaction mechanism is a key aspect of this guide. The acylation reactions are typically performed under conditions that facilitate nucleophilic acyl substitution, such as the Schotten-Baumann reaction, and can be catalyzed by nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP).

Core Mechanism of Acylation

The fundamental mechanism of acylation with this compound is a nucleophilic acyl substitution . This process generally involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, to yield the acylated product. The overall reaction is often facilitated by a base to neutralize the hydrochloric acid generated during the reaction.

Uncatalyzed Acylation of Amines and Alcohols

In the absence of a catalyst, the acylation of a nucleophile (e.g., an amine or an alcohol) with this compound proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of an amine or the oxygen atom of an alcohol attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nucleophile to a base present in the reaction mixture. This step is crucial as it increases the nucleophilicity of the attacking atom.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

-

Acid Neutralization: The hydrochloric acid produced as a byproduct is neutralized by the base. In many procedures, an excess of the amine substrate or an added base like triethylamine or pyridine is used for this purpose.[1][2]

The protonated pyridine ring in the this compound molecule increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity compared to non-heterocyclic acyl chlorides.

dot

References

An In-Depth Technical Guide to the Reactivity of Picolinoyl Chloride Hydrochloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of picolinoyl chloride hydrochloride with primary amines, a fundamental reaction in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. This document details the underlying reaction mechanism, presents quantitative data on reaction yields, outlines detailed experimental protocols, and provides visual representations of the chemical processes involved.

Core Concepts: The Acylation of Primary Amines

This compound is a reactive acylating agent used to introduce the picolinoyl moiety onto nucleophiles. Its reaction with primary amines is a classic example of nucleophilic acyl substitution, resulting in the formation of a stable amide bond. This reaction is a cornerstone in the synthesis of picolinamides, a class of compounds with diverse pharmacological activities.

The general reaction proceeds as follows:

This compound + Primary Amine → N-Substituted Picolinamide + Hydrochloric Acid

Due to the production of hydrochloric acid as a byproduct, a base is typically required to neutralize the acid and drive the reaction to completion. The choice of base and solvent system can significantly influence the reaction's efficiency and yield.

Reaction Mechanism

The reaction of this compound with a primary amine follows a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the picolinoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base present in the reaction mixture then deprotonates the nitrogen atom, yielding the final N-substituted picolinamide product and the protonated base.

Data Presentation: Reaction Yields

The yield of N-substituted picolinamides is influenced by the nature of the primary amine, the reaction conditions, and the workup procedure. Below is a summary of reported yields for the reaction of picolinoyl chloride (or its derivatives) with various primary amines.

| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (2S,3S)-3-(o-tolyl)butan-2-yl L-alaninate hydrochloride | Triethylamine | Dichloromethane (DCM) | 0 | 1 | 77 | |

| 5-Fluoro-2-aminopyridine | Pyridine | - | -15 | - | 22-81 | |

| Methylamine | Aqueous solution | Tetrahydrofuran (THF) | - | - | - | |

| Aniline | Pyridine | Ethyl acetate | - | - | High | |

| n-Butylamine | Triethylamine | Dichloromethane (DCM) | 0 to RT | - | - | |

| Benzylamine | Triethylamine | Dichloromethane (DCM) | 0 to RT | - | - |

Note: The yields for methylamine, n-butylamine, and benzylamine with this compound were not explicitly found in the search results but are generally expected to be high under the specified conditions based on the reactivity of similar acyl chlorides.

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of an N-substituted picolinamide.

General Procedure for the Synthesis of N-Benzylpicolinamide

This protocol outlines the synthesis of N-benzylpicolinamide from this compound and benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Base and Amine: To the cooled solution, add triethylamine (2.2 eq) dropwise while stirring. Following the addition of the base, add benzylamine (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude N-benzylpicolinamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Navigating the Solubility of Picolinoyl Chloride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Picolinoyl chloride hydrochloride, a reactive acyl chloride, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. Its utility in these synthetic pathways is significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound, outlines a detailed experimental protocol for its determination, and presents logical workflows for its synthesis and solubility assessment.

Core Concepts: Solubility and Reactivity

This compound is a polar molecule, a characteristic that largely dictates its solubility profile. As a hydrochloride salt, its solubility is expected to be favored in polar solvents capable of solvating the charged species. However, its high reactivity, particularly the susceptibility of the acyl chloride group to nucleophilic attack by protic solvents, presents a significant challenge in accurately determining its solubility. The compound readily reacts with water and alcohols, leading to decomposition rather than simple dissolution. Therefore, solubility studies must be conducted in aprotic organic solvents under anhydrous conditions.

Qualitative Solubility Profile

Quantitative Solubility Data

Due to the limited availability of specific experimental data, a comprehensive table of quantitative solubility values cannot be provided at this time. The following table summarizes the available qualitative and calculated information.

| Solvent | Temperature (°C) | Solubility | Data Type | Citation |

| Water | Not Specified | Insoluble (Reacts) | Qualitative | |

| Water | Not Specified | 0.226 mg/mL | Calculated | |

| Polar Organic Solvents | Not Specified | Soluble | Qualitative | |

| Alcohols | Not Specified | Soluble (Reacts) | Qualitative | |

| Ethyl Acetate | Not Specified | Soluble | Inferred | |

| Acetone | Not Specified | Soluble | Inferred |

Experimental Protocol: Determination of Solubility

The following is a detailed, generalized experimental protocol for determining the solubility of this compound in an aprotic organic solvent using the widely accepted shake-flask method. This method is suitable for determining thermodynamic solubility.

Objective: To determine the saturation solubility of this compound in a specified aprotic organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Anhydrous aprotic organic solvent of choice (e.g., acetonitrile, dichloromethane, tetrahydrofuran)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

-

Add a known volume of the anhydrous aprotic organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The solid phase should remain present throughout the equilibration period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean, dry vial to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

A corresponding calibration curve must be prepared using accurately weighed standards of this compound dissolved in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent at the specified temperature using the following formula:

Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

-

Analytical Method Considerations:

Due to the reactive nature of acyl chlorides, direct analysis can be challenging. A derivatization-HPLC method can be employed for more robust quantification. This involves reacting the this compound in the sample with a suitable derivatizing agent (e.g., an amine or alcohol) to form a stable derivative that can be easily quantified by HPLC.

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: General synthesis pathway for this compound.

A Technical Guide to Picolinoyl Chloride Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of picolinoyl chloride hydrochloride, a versatile reagent in organic synthesis. It covers the fundamental chemical and physical properties, detailed experimental protocols for its synthesis and application in acylation reactions, and its role in modern drug discovery and development.

Core Chemical and Physical Properties

This compound is a reactive compound, primarily utilized as an acylating agent in the synthesis of a wide range of chemical entities, including pharmaceuticals and agrochemicals. Its utility stems from the presence of a reactive acyl chloride group attached to a pyridine ring.

| Identifier | Value | Source(s) |

| CAS Number | 39901-94-5 | [1] |

| Molecular Formula | C₆H₅Cl₂NO | [2] |

| Molecular Weight | 178.02 g/mol | [3] |

| Physical Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder or solid. May also appear as a white to purple to red solid. | [1][4] |

| Odor | Pungent | [4] |

| Melting Point | Approximately 60-65 °C | [4] |

| Density | Approximately 1.37 g/cm³ | [4] |

| Solubility | Soluble in alcohols and other polar organic solvents. Insoluble in water, with which it reacts (hydrolysis). | [4][5] |

| Computed Property | Value | Source(s) |

| Complexity | 116 | [2][6] |

| Heavy Atom Count | 10 | [2][6] |

| Hydrogen Bond Acceptor Count | 2 | [2][6] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2][6] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the chlorination of its precursor, picolinic acid.

This protocol describes the conversion of picolinic acid to this compound using a chlorinating agent such as thionyl chloride, followed by the introduction of hydrochloric acid.

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Anhydrous hydrogen chloride (gas or in a suitable solvent)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend picolinic acid in an excess of thionyl chloride or an anhydrous solvent like DCM if using oxalyl chloride.

-

Chlorination: Gently reflux the mixture. The reaction progress can be monitored by the dissolution of the solid picolinic acid.

-

Removal of Excess Reagent: Once the reaction is complete, remove the excess thionyl chloride or solvent under reduced pressure using a rotary evaporator.

-

Hydrochloride Salt Formation: Dissolve the resulting crude picolinoyl chloride in a suitable anhydrous solvent and treat with anhydrous hydrogen chloride until precipitation of the hydrochloride salt is complete.

-

Isolation and Purification: Isolate the precipitated this compound by filtration, wash with a cold, non-polar solvent to remove impurities, and dry under vacuum.

This protocol outlines a general method for the acylation of a primary or secondary amine with this compound to form the corresponding amide.

Materials:

-

Amine substrate

-

This compound

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

A suitable base (e.g., triethylamine or pyridine)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the amine substrate (1.0 equivalent) in anhydrous DCM in a dry flask under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add the base (typically 2.2 equivalents to neutralize both the hydrochloride salt and the HCl generated in the reaction) dropwise to the cooled solution.

-

Addition of Acylating Agent: Slowly add a solution of this compound (1.1-1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at 0 °C for approximately 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude amide product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The picolinoyl moiety is present in a number of compounds with diverse biological activities.

-

Acylating Agent: Its primary use is as an acylating agent to introduce the picolinoyl group into molecules containing nucleophilic functional groups like amines and alcohols, forming stable amide and ester linkages, respectively.[4]

-

Peptide Synthesis: In peptide synthesis, it can be used to acylate the N-terminus of a peptide chain or the side chain of certain amino acids, although other specialized coupling reagents are more common in modern solid-phase peptide synthesis (SPPS).[5]

-

Proteomics: The compound is also utilized in proteomics research for the chemical labeling of proteins to study their interactions and functions.[7]

Visualizing Chemical Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the synthesis of this compound and a general acylation reaction workflow.

Caption: Synthesis of this compound.

Caption: General Acylation Reaction Workflow.

References

- 1. This compound | 39901-94-5 [sigmaaldrich.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 39901-94-5 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 4. chembk.com [chembk.com]

- 5. CAS 39901-94-5: this compound [cymitquimica.com]

- 6. This compound | C6H5Cl2NO | CID 135033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound | 39901-94-5 [smolecule.com]

Picolinoyl Chloride Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for picolinoyl chloride hydrochloride. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and proper handling of this reactive compound. This document outlines known stability information, provides detailed experimental protocols for stability assessment, and offers guidance on appropriate storage and handling procedures.

Core Stability and Storage Data

Precise quantitative stability data for this compound is not extensively available in peer-reviewed literature. Therefore, the following table is presented as a template for researchers to populate with data from their own stability studies. The recommended conditions are based on general knowledge of acyl chloride chemistry and information from safety data sheets.

| Parameter | Recommended Condition | Experimental Data (Example Template) | Analytical Method |

| Storage Temperature | 2-8°C (Refrigerated)[1][2] | Assay: >95% after 12 months | HPLC-UV |

| Ambient Temperature (Short-term)[] | Assay: >98% after 1 week | HPLC-UV | |

| Relative Humidity | Store in a dry environment, sealed from moisture[1] | Assay: 90% after 24h at 75% RH | HPLC-UV, Karl Fischer |

| Light Exposure | Protect from light | Assay: >97% after 7 days (ICH photostability) | HPLC-UV |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon)[2] | Assay: >98% after 12 months | HPLC-UV |

| pH (in solution) | Highly susceptible to hydrolysis | Rapid degradation in aqueous solution | HPLC-UV |

Degradation Profile

The primary degradation pathway for this compound is hydrolysis. As an acyl chloride, it is highly reactive towards nucleophiles, with water being a common reactant. This reaction results in the formation of picolinic acid and hydrochloric acid.[4][5] Due to its hygroscopic nature, exposure to ambient humidity can initiate this degradation process.[6][7]

Hydrolysis Pathway

Caption: Hydrolysis degradation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the stability of this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products, primarily picolinic acid.

Objective: To develop and validate an HPLC method for the analysis of this compound stability samples.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in a suitable, dry, aprotic solvent (e.g., anhydrous acetonitrile) to a final concentration of 1 mg/mL.

-

Perform dilutions as necessary to fall within the linear range of the calibration curve.

-

All sample preparation should be conducted rapidly in a low-humidity environment to minimize hydrolysis.

Procedure:

-

Prepare a calibration curve using standards of known concentrations of this compound and picolinic acid.

-

Inject the prepared samples onto the HPLC system.

-

Identify and quantify the peaks corresponding to the parent compound and any degradation products by comparing retention times and UV spectra with the standards.

-

Calculate the percentage of the parent compound remaining and the percentage of each degradant formed.

Forced Degradation Studies

Forced degradation (stress testing) is essential to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Acid/Base Hydrolysis:

-

Dissolve the compound in a small amount of anhydrous acetonitrile.

-

Add 0.1 M HCl or 0.1 M NaOH.

-

Incubate at room temperature and analyze samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in anhydrous acetonitrile.

-

Add 3% hydrogen peroxide.

-

Incubate at room temperature, protected from light, and analyze at various time points.

-

-

Thermal Degradation:

-

Place the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).

-

Analyze samples at specified time intervals.

-

-

Photostability:

-

Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze both the exposed and control samples.

-

Hygroscopicity Testing

This protocol determines the tendency of the material to absorb moisture from the atmosphere.

Objective: To classify the hygroscopicity of this compound.

Instrumentation:

-

Dynamic Vapor Sorption (DVS) analyzer or a desiccator with saturated salt solutions to create controlled humidity environments.

-

Analytical balance.

Procedure (Static Method):

-

Prepare saturated salt solutions in sealed desiccators to achieve various relative humidities (RH). For example:

-

Saturated Magnesium Chloride solution for ~33% RH.

-

Saturated Sodium Chloride solution for ~75% RH.

-

Saturated Potassium Nitrate solution for ~93% RH.

-

-

Accurately weigh a sample of this compound into a tared container.

-

Place the open container in a desiccator at a specific RH and constant temperature (e.g., 25°C).

-

Monitor the weight of the sample at regular intervals until a constant weight is achieved.

-

Calculate the percentage of weight gain.

-

Classify the hygroscopicity based on the results (e.g., slightly hygroscopic, hygroscopic, very hygroscopic, deliquescent).

Logical Workflows

The following diagrams illustrate the logical flow for stability testing and handling of this compound.

Stability Testing Workflow

Caption: A logical workflow for conducting a stability study.

Handling and Storage Workflow

Caption: Recommended workflow for handling and storage.

Summary of Recommendations

-

Storage: this compound should be stored in a refrigerator (2-8°C) in a tightly sealed container under an inert atmosphere to protect it from moisture and air.[1][2] It should be kept in a dry and well-ventilated area away from heat and light.[][8]

-

Handling: Due to its corrosive and moisture-sensitive nature, handling should be performed in a fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection.[][4][6] Avoid inhalation of dust and contact with skin and eyes.[]

-

Stability: The compound is susceptible to hydrolysis, which is its primary degradation pathway.[4][5] Stability studies should be conducted using a validated stability-indicating analytical method to monitor the purity and formation of degradants over time.

By adhering to these guidelines and implementing the described experimental protocols, researchers and drug development professionals can ensure the quality and integrity of this compound throughout its lifecycle.

References

- 1. 39901-94-5|this compound|BLD Pharm [bldpharm.com]

- 2. edaegypt.gov.eg [edaegypt.gov.eg]

- 4. Buy this compound | 39901-94-5 [smolecule.com]

- 5. 39901-94-5 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 7. pharmainfo.in [pharmainfo.in]

- 8. alfachemic.com [alfachemic.com]

Spectroscopic Analysis of Picolinoyl Chloride Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Notice: Despite a comprehensive search of available scientific databases and literature, specific experimental spectroscopic data (NMR and IR) for picolinoyl chloride hydrochloride could not be located. This document, therefore, serves as a foundational guide, outlining the expected spectroscopic characteristics based on the analysis of structurally related compounds and general principles of spectroscopic interpretation. The synthesis and detailed experimental protocols for data acquisition are also presented to facilitate future characterization of this compound.

Introduction

This compound is a reactive chemical intermediate of significant interest in pharmaceutical and agrochemical synthesis.[1][2] As a derivative of picolinic acid, it serves as a versatile building block for the introduction of the picolinoyl moiety into a wide range of molecular scaffolds.[3] The presence of the acyl chloride group makes it a highly effective acylating agent, while the hydrochloride salt form can influence its stability and handling properties.[1] A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation of its derivatives.

This technical guide aims to provide a detailed projection of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. While empirical data is not presently available in public databases, this document will leverage data from analogous structures to predict spectral features.

Predicted Spectroscopic Data

Due to the absence of direct experimental data, the following tables present predicted chemical shifts and vibrational frequencies. These predictions are based on established principles of spectroscopy and data from similar compounds, such as pyridine and its derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H6 | 8.8 - 9.0 | d | 4.0 - 5.0 |

| H4 | 8.2 - 8.4 | t | 7.5 - 8.5 |

| H5 | 8.0 - 8.2 | ddd | 7.5 - 8.5, 4.0 - 5.0, ~1.0 |

| H3 | 7.8 - 8.0 | t | 7.5 - 8.5 |

| N-H | 13.0 - 15.0 | br s | N/A |

Note: Spectra are predicted for a solution in a non-protic solvent like DMSO-d₆. The pyridinium proton (N-H) is expected to be a broad singlet and may exchange with residual water.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 168 |

| C2 | 150 - 153 |

| C6 | 148 - 150 |

| C4 | 140 - 143 |

| C5 | 128 - 130 |

| C3 | 125 - 127 |

Predicted IR Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (pyridinium) | 3100 - 2800 (broad) | Stretching vibration of the N-H bond in the hydrochloride salt. |

| C-H Stretch (aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C=O Stretch (acyl chloride) | 1780 - 1750 | Stretching vibration of the carbonyl group, characteristic for acyl chlorides. |

| C=N, C=C Stretch (aromatic) | 1620 - 1450 | Ring stretching vibrations of the pyridine moiety. |

| C-Cl Stretch | 800 - 600 | Stretching vibration of the carbon-chlorine bond. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of picolinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent.

Workflow for Synthesis:

Caption: Synthesis of this compound.

Detailed Protocol:

-

To a stirred suspension of picolinic acid in an anhydrous inert solvent (e.g., dichloromethane or toluene), slowly add an excess of a chlorinating agent (e.g., thionyl chloride).

-

The reaction mixture is then heated to reflux or stirred at room temperature until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂ if thionyl chloride is used).

-

Upon completion, the solvent and excess chlorinating agent are removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or distillation.

NMR Spectroscopy

Workflow for NMR Data Acquisition:

Caption: Workflow for NMR Spectroscopic Analysis.

Detailed Protocol:

-

A sample of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard parameters are used, and for ¹³C NMR, a proton-decoupled sequence is typically employed.

-

The acquired data is processed, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Workflow for IR Data Acquisition:

Caption: Workflow for IR Spectroscopic Analysis.

Detailed Protocol:

-

A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

-

The sample is placed in the sample holder of an FTIR spectrometer.

-

A background spectrum (of the KBr pellet or Nujol) is recorded and automatically subtracted from the sample spectrum.

-

The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its anticipated NMR and IR spectral characteristics. The provided synthesis and analytical protocols offer a clear path for researchers to obtain and confirm this data. The acquisition and publication of these spectra would be a valuable contribution to the chemical and pharmaceutical research communities, enabling more efficient and accurate utilization of this important synthetic intermediate.

References

Methodological & Application

Picolinoyl Chloride Hydrochloride Derivatization for Enhanced LC-MS Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of liquid chromatography-mass spectrometry (LC-MS), achieving high sensitivity and robust chromatographic retention for a wide array of analytes is paramount. Many compounds, particularly those with polar functional groups such as hydroxyls, primary and secondary amines, and carboxylic acids, exhibit poor ionization efficiency and are not well-retained on common reversed-phase columns. Chemical derivatization offers a powerful solution to overcome these challenges. This document provides a detailed application note and protocol for the use of picolinoyl derivatization to enhance the LC-MS analysis of various compound classes.

Picolinoyl derivatization involves the introduction of a picolinoyl group, a pyridinecarbonyl moiety, onto the analyte of interest. This derivatization strategy imparts several key advantages for LC-MS analysis:

-

Enhanced Ionization Efficiency: The pyridine ring of the picolinoyl group has a high proton affinity, leading to significantly increased signal intensity in positive ion electrospray ionization (ESI) mode.

-

Improved Chromatographic Retention: The addition of the relatively nonpolar picolinoyl group increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase columns and improved separation from interfering matrix components.

-

Predictable Fragmentation: The picolinoyl derivatives often exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in structural elucidation and confident identification.

While the user specified picolinoyl chloride hydrochloride, the prevalent and well-documented method in scientific literature for achieving picolinoylation involves the use of picolinic acid in the presence of a coupling or activating agent, or the use of related picolinylamines. These methods effectively generate the desired picolinoyl derivatives and are the focus of the protocols provided herein.

Data Presentation: Quantitative Performance of Picolinoyl Derivatization

The following tables summarize the quantitative improvements observed in LC-MS analysis upon picolinoyl derivatization of different classes of analytes.

| Analyte Class | Derivatization Reagent(s) | Fold Signal Enhancement (vs. Underivatized) | Achieved Limits of Quantification (LOQ) | Citation(s) |

| Corticosteroids | Picolinic acid + 2-methyl-6-nitrobenzoic anhydride | 5 - 10 times higher ESI response | Not explicitly stated | [1] |

| Fatty Acids | 2-Picolylamine | 2 - 10 fold improvement in sensitivity | < 100 nM | [2][3] |

| Phenols (Steroidal) | Isonicotinoyl chloride | Favorable MS responses reported | 0.01 - 5.00 ng/mL | [4] |

| Amines & Phenols | Benzoyl Chloride (for comparison) | Up to 1000-fold | Nanomolar limits of detection | [5][6] |

Note: Quantitative data for direct picolinoyl derivatization of non-steroidal phenols and a broad range of amines is limited in the reviewed literature. The data for isonicotinoyl chloride (a pyridine-based acyl chloride) and benzoyl chloride are included to provide a reasonable expectation of performance for similar derivatization strategies.

Experimental Protocols

The following are detailed protocols for the picolinoyl derivatization of various analyte classes for LC-MS analysis.

Protocol 1: Derivatization of Hydroxyl-Containing Compounds (e.g., Corticosteroids)

This protocol is adapted from the mixed anhydride method used for corticosteroids[1].

Materials:

-

Picolinic acid

-

2-Methyl-6-nitrobenzoic anhydride (MNBA)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine

-

Anhydrous toluene or other suitable aprotic solvent

-

Analyte solution

-

Quenching solution (e.g., water or methanol)

Procedure:

-

Sample Preparation: Ensure the sample containing the hydroxyl-containing analyte is dry and free of water. Reconstitute the dried sample in a small volume of anhydrous toluene.

-

Reagent Preparation:

-

Prepare a stock solution of picolinic acid in anhydrous toluene.

-

Prepare a stock solution of MNBA in anhydrous toluene.

-

Prepare a stock solution of DMAP and triethylamine in anhydrous toluene.

-

-

Derivatization Reaction:

-

To the analyte solution, add the picolinic acid solution, followed by the MNBA solution.

-

Add the DMAP/triethylamine solution to catalyze the reaction.

-

Vortex the mixture gently and incubate at room temperature for 1-2 hours. The optimal reaction time may need to be determined empirically for different analytes.

-

-

Quenching: Stop the reaction by adding the quenching solution (e.g., water or methanol) to consume any unreacted anhydride.

-

Sample Cleanup (if necessary): The derivatized sample may be cleaned up using solid-phase extraction (SPE) to remove excess reagents and by-products. The choice of SPE sorbent will depend on the properties of the derivatized analyte.

-

Final Preparation: Evaporate the solvent from the cleaned-up sample and reconstitute in a suitable mobile phase for LC-MS analysis.

Caption: Workflow for picolinoyl derivatization of hydroxyl compounds.

Protocol 2: Derivatization of Carboxyl-Containing Compounds (e.g., Fatty Acids)

This protocol is based on the use of 2-picolylamine for the derivatization of short-chain fatty acids[2][7].

Materials:

-

2-Picolylamine

-

A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS)

-

Anhydrous acetonitrile or other suitable aprotic solvent

-

Analyte solution

-

Quenching solution (e.g., water)

Procedure:

-

Sample Preparation: Ensure the sample containing the carboxylic acid is dry. Reconstitute in anhydrous acetonitrile.

-

Activation of Carboxylic Acid (if using EDC/NHS):

-

Add EDC and NHS to the analyte solution.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Derivatization Reaction:

-

Add 2-picolylamine to the activated analyte solution (or to the analyte solution along with DCC).

-

Vortex the mixture and incubate at room temperature or with gentle heating (e.g., 60°C) for 1 hour.

-

-

Quenching: Add a small amount of water to quench the reaction.

-

Sample Cleanup: The reaction mixture can be diluted with the initial mobile phase or subjected to a simple filtration step before injection.

-

Final Preparation: The diluted and filtered sample is ready for LC-MS analysis.

Caption: Workflow for picolinoyl derivatization of carboxyl compounds.

Protocol 3: General Protocol for Derivatization of Amine and Phenolic Compounds

This generalized protocol is based on principles from benzoyl chloride and isonicotinoyl chloride derivatization, which are analogous to using picolinoyl chloride[4][8]. A base is required to neutralize the HCl generated during the reaction.

Materials:

-

This compound (or a solution of picolinic acid with an activating agent like oxalyl chloride)

-

A suitable base (e.g., pyridine, triethylamine, or sodium carbonate solution)

-

Anhydrous acetonitrile or other suitable aprotic solvent

-

Analyte solution

-

Quenching solution (e.g., water or a primary amine solution like glycine)

Procedure:

-

Sample Preparation: Ensure the sample is dry and reconstituted in anhydrous acetonitrile.

-

Derivatization Reaction:

-

Add the base to the analyte solution.

-

Add the this compound reagent.

-

Vortex the mixture and let it react at room temperature. The reaction is often rapid (a few minutes).

-

-

Quenching: Add the quenching solution to react with any excess derivatizing reagent.

-

Sample Dilution: Dilute the reaction mixture with the initial mobile phase to a suitable concentration for LC-MS analysis.

-

Final Preparation: The diluted sample can be directly injected or filtered if necessary.

Typical LC-MS/MS Parameters for Picolinoyl Derivatives

The following table provides a starting point for developing an LC-MS/MS method for the analysis of picolinoyl-derivatized compounds. Optimization will be required for specific analytes and instrumentation.

| Parameter | Typical Conditions |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95-100% B) over 10-20 minutes to elute the derivatized analytes. A re-equilibration step is necessary. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 50 °C |

| Injection Volume | 1 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]+ of the derivatized analyte |

| Product Ion(s) | A common product ion for picolinoyl derivatives corresponds to the protonated picolinic acid fragment or a characteristic loss of the picolinoyl group. Specific fragmentation patterns should be determined by infusing a standard of the derivatized analyte. For 2-picolylamine derivatives of short-chain fatty acids, a specific product ion at m/z 109 is often observed[2]. |

Conclusion

Picolinoyl derivatization is a highly effective strategy for enhancing the LC-MS analysis of a variety of compounds containing hydroxyl, carboxyl, amine, and phenolic functional groups. By increasing ionization efficiency and improving chromatographic retention, this method allows for lower detection limits and more robust and reliable quantification. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to implement picolinoyl derivatization in their analytical workflows.

References

- 1. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of 2-Picolylamine Derivatized Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry for the Determination of Short-chain Fatty Acids in Feces Samples [jstage.jst.go.jp]

- 3. Improved LC–MS Method for the Determination of Fatty Acids in Red Blood Cells by LC–Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. Determination of amines and phenolic acids in wine with benzoyl chloride derivatization and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of 2-Picolylamine Derivatized Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry for the Determination of Short-chain Fatty Acids in Feces Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Amine Quantification Using Picolinoyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of primary and secondary amines is crucial in numerous fields, including pharmaceutical development, environmental analysis, and food chemistry. Amines are often present at low concentrations and may lack strong chromophores, making their direct detection by UV-Vis or fluorescence spectroscopy challenging. Chemical derivatization is a widely employed strategy to enhance the detectability of amines by introducing a chromophoric or fluorophoric tag. Picolinoyl chloride hydrochloride is a derivatizing agent that reacts with primary and secondary amines to form stable picolinoyl amides. The resulting derivatives can be readily analyzed by reverse-phase high-performance liquid chromatography (HPLC) with UV detection or by mass spectrometry (MS). This application note provides a detailed protocol for the quantification of amines using this compound.

Principle of the Method

This compound is an acyl chloride that readily reacts with the nucleophilic amino group of primary and secondary amines in a basic environment to form a stable amide bond. The pyridine ring in the picolinoyl moiety provides a strong chromophore, allowing for sensitive detection by UV spectroscopy. The derivatization reaction is typically carried out in an aqueous/organic solvent mixture at a slightly alkaline pH to ensure the amine is in its free base form. After the reaction, the excess reagent is quenched, and the derivatized amines are extracted and analyzed by HPLC-UV or LC-MS.

Experimental Protocols

Note: The following protocols are generalized procedures and may require optimization for specific amines and sample matrices. Method validation is essential before routine use.

Materials and Reagents

-

This compound (≥98% purity)

-

Amine standards (e.g., histamine, putrescine, cadaverine, tyramine)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or ultrapure

-

Sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Equipment

-

HPLC system with a UV-Vis detector or a mass spectrometer

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Preparation of Solutions

-

Derivatization Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of anhydrous acetonitrile. Prepare this solution fresh daily.

-

Sodium Bicarbonate Buffer (0.5 M, pH 9.0): Dissolve 4.2 g of sodium bicarbonate in 100 mL of water. Adjust the pH to 9.0 with 1 M NaOH.

-

Amine Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of 0.1 M HCl. Store at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with 0.1 M HCl to the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (General Procedure for Aqueous Samples)

-

To 1 mL of the aqueous sample (or extracted sample redissolved in 0.1 M HCl), add 1 mL of 0.5 M sodium bicarbonate buffer (pH 9.0).

-

Add 1 mL of the this compound solution (10 mg/mL in acetonitrile).

-

Vortex the mixture for 1 minute.

-

Incubate the reaction mixture at 50°C for 30 minutes in a water bath.

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

Proceed with Solid Phase Extraction for cleanup and concentration.

Solid Phase Extraction (SPE) Cleanup

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the entire reaction mixture onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove unreacted reagent and salts.

-

Elute the derivatized amines with 2 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

HPLC-UV Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 20% B

-

5-20 min: 20% to 80% B

-

20-25 min: 80% B

-

25-26 min: 80% to 20% B

-

26-30 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection: 260 nm

Data Presentation

Table 1: Hypothetical Method Validation Data for Amine Quantification using Picolinoyl Chloride Derivatization and HPLC-UV.

| Amine | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | RSD (%) (n=6) |

| Histamine | 0.5 - 100 | 0.9992 | 0.15 | 0.5 | 98.5 | 2.1 |

| Putrescine | 0.5 - 100 | 0.9989 | 0.12 | 0.4 | 97.2 | 2.5 |

| Cadaverine | 0.5 - 100 | 0.9995 | 0.10 | 0.3 | 99.1 | 1.8 |

| Tyramine | 0.5 - 100 | 0.9991 | 0.18 | 0.6 | 96.8 | 2.8 |

Visualizations

Caption: Experimental workflow for amine quantification.

Caption: Picolinoyl chloride derivatization pathway.

Discussion

The derivatization of amines with this compound offers a straightforward and effective method for their quantification. The resulting picolinoyl amides are stable and exhibit good chromatographic properties on reverse-phase columns. The strong UV absorbance of the pyridine moiety allows for sensitive detection.

Optimization of Derivatization: Several parameters can be optimized to ensure complete derivatization:

-

pH: The reaction should be carried out at a basic pH (typically 8-10) to ensure the amine is in its deprotonated, nucleophilic form.

-

Reagent Concentration: A molar excess of this compound is necessary to drive the reaction to completion.

-

Reaction Time and Temperature: Increasing the temperature can accelerate the reaction, but excessive heat may lead to degradation of the analyte or reagent.

-

Solvent: The presence of an organic solvent like acetonitrile is required to dissolve the derivatizing reagent.